Product packaging for Colartin(Cat. No.:CAS No. 24493-40-1)

Colartin

Cat. No.: B1214248
CAS No.: 24493-40-1
M. Wt: 252.35 g/mol
InChI Key: JVVPNUMNEHBXGD-WKKWAXIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Colartin is a chemical compound intended for research purposes. A comprehensive description of its properties, mechanism of action, and specific research applications is not currently available. Researchers are advised to consult the primary scientific literature and material safety data sheets (MSDS) for detailed handling and safety information. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O3 B1214248 Colartin CAS No. 24493-40-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24493-40-1

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

(3S,3aS,5aR,9R,9aS,9bS)-9-hydroxy-3,5a,9-trimethyl-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one

InChI

InChI=1S/C15H24O3/c1-9-10-5-8-14(2)6-4-7-15(3,17)12(14)11(10)18-13(9)16/h9-12,17H,4-8H2,1-3H3/t9-,10-,11-,12+,14+,15+/m0/s1

InChI Key

JVVPNUMNEHBXGD-WKKWAXIPSA-N

SMILES

CC1C2CCC3(CCCC(C3C2OC1=O)(C)O)C

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3(CCC[C@@]([C@@H]3[C@H]2OC1=O)(C)O)C

Canonical SMILES

CC1C2CCC3(CCCC(C3C2OC1=O)(C)O)C

Synonyms

colartin

Origin of Product

United States

Synthetic Chemistry and Analog Development of Colartin

Total Synthesis Approaches to Colartin

Total synthesis of this compound aims to construct the complete molecular architecture from simpler, often acyclic, starting materials.

Retrosynthetic Analysis and Strategic Disconnections

Key Reaction Steps and Methodologies

The synthesis of this compound from precursors like santonin (B1680769) involves several key reaction steps. One approach utilizes a silicon-guided acid-promoted rearrangement of a 1-trimethylsilyl-4,5-epoxyeudesmane intermediate, which is prepared from santonin through steps including lactone reductive opening, conjugate addition, carbonyl deoxygenation, and epoxidation. researchgate.net This rearrangement yields a spiro wikidata.orguni.ludecanediol, an important synthetic intermediate. researchgate.net Further transformations involve elimination of a primary hydroxyl group, allylic oxidation, and elimination of a tertiary hydroxyl group to arrive at related structures. researchgate.net Another synthetic route involved the preparation of an epoxide intermediate from alpha-santonin, followed by attempts to open the oxirane ring using various reagents. acs.org While some attempts to achieve a 4-hydroxy functionalized product were unsuccessful, the epoxy-diol was obtained in good yield using NaBH4/t-BuOH/MeOH. acs.org Subsequent reduction with LiAlH4 afforded a triol, which was then reoxidized to yield this compound. acs.org

Stereochemical Control in this compound Synthesis

Stereochemical control is paramount in the synthesis of this compound, given the presence of multiple stereocenters. chemistrydocs.comnumberanalytics.comfiveable.merijournals.com The conversion of chiral precursors like (-)-santonin inherently utilizes the existing stereochemistry of the starting material. researchgate.netnih.gov However, introducing new stereocenters or controlling the relative stereochemistry during transformations requires careful selection of reagents and reaction conditions. Strategies for achieving stereochemical control include stereoselective reactions, which favor the formation of one stereoisomer over others. chemistrydocs.comfiveable.merijournals.com The synthesis from santonin involves steps where the stereochemical outcome at specific carbons must be controlled to match that of natural this compound. researchgate.netnih.gov For instance, the silicon-guided rearrangement mentioned earlier is a key step where stereochemistry is influenced. researchgate.net The use of specific reducing agents like NaBH4 or LiAlH4 can also impact the stereochemical outcome of carbonyl or epoxide reductions. acs.org

Partial Synthesis and Derivatization of this compound

Partial synthesis of this compound involves starting from a structurally related compound that already possesses a significant portion of the this compound skeleton and modifying it to obtain the target molecule or its analogs. Derivatization involves modifying the functional groups of this compound or its precursors to explore structure-activity relationships or create new compounds.

Modification of Natural Precursors to this compound

Natural sesquiterpenoids, beyond santonin, can serve as precursors for the partial synthesis of this compound or its derivatives. For example, microbial transformations of sesquiterpene lactones like costunolide (B1669451) have been shown to yield eudesmanolide derivatives, including this compound. researchgate.netintellectualarchive.comrjpbcs.com Aspergillus niger has been reported to convert costunolide into this compound and other related compounds. researchgate.netintellectualarchive.comrjpbcs.com Partial synthesis approaches have also explored the conversion of 6α-eudesmanolides into 6β-eudesmanolides, including analogues of this compound. openalex.orgsemanticscholar.orgresearchgate.netresearchgate.net These modifications highlight the potential to access this compound and its structural variants through targeted chemical and biological transformations of readily available natural products.

Generation of this compound Epimers and Stereoisomers

The synthesis of specific epimers and stereoisomers of this compound is crucial for understanding the relationship between stereochemistry and biological activity. Epimers are stereoisomers that differ in configuration at only one stereogenic center. capes.gov.bracs.orgnih.govacs.org The synthesis of (+)-Colartin and its C-4 epimers has been reported, often utilizing natural products like alpha-santonin as a starting material. wikidata.orgnih.govfishersci.caorcid.org

Another notable epimer, 6-epi-colartin, and its derivatives have been generated through chemo-enzymatic methods. sci-hub.sesemanticscholar.orgnih.govebi.ac.uk These approaches leverage the specificity of enzymes to achieve transformations that can be challenging using traditional chemical methods, offering routes to epimers that might be less accessible otherwise.

Synthesis of this compound Analogues and Structural Variants

The creation of this compound analogues and structural variants is a key aspect of exploring the chemical space around the core this compound structure. These modifications can lead to compounds with altered biological properties or improved characteristics. A common strategy for synthesizing such related compounds involves using a common precursor or adapting the synthetic route of the parent compound.

Arbusculin A (PubChem CID 160153), a sesquiterpene lactone, has been synthesized alongside this compound from alpha-santonin. wikidata.orgnih.govscispace.comresearchgate.net This parallel synthesis suggests a close structural relationship and shared synthetic strategies. Arbusculin A itself can be considered a structural variant or analogue of this compound, sharing a similar sesquiterpene core but with differences in functional groups and oxidation states.

Synthetic efforts towards sesquiterpene lactones, including this compound and Arbusculin A, often involve multi-step sequences to establish the correct ring system and stereochemistry. wikidata.orgnih.govscispace.comresearchgate.net Variations in the synthetic pathway, reagents, and reaction conditions can lead to different analogues with modifications on the rings or side chains. While specific detailed data tables on the synthesis of a wide range of this compound analogues were not extensively found, the reported syntheses of this compound and Arbusculin A from a common precursor illustrate a general approach to generating related structures.

Chemo-enzymatic Synthesis of this compound Derivatives

Chemo-enzymatic synthesis, which combines chemical and enzymatic transformations, offers a powerful approach for the selective modification of complex molecules like this compound. This strategy can be particularly useful for achieving high stereo- or regioselectivity that might be difficult with purely chemical methods.

Research has demonstrated the application of chemo-enzymatic methods in the synthesis of this compound derivatives, specifically mentioning the use of microbial transformations. sci-hub.sesemanticscholar.orgnih.govebi.ac.uk For example, biotransformation of a 4α-hydroxylated eudesmane (B1671778) with Exserohilum halodes has been explored for the chemo-enzymatic synthesis of 6-epi-colartin derivatives. portlandpress.comsci-hub.sesemanticscholar.orgnih.govscispace.com Similarly, studies involving Rhizopus nigricans cultures have also been reported in the context of chemical-microbiological synthesis of related derivatives. sci-hub.se These enzymatic approaches can enable targeted hydroxylations or other functional group transformations at specific positions on the sesquiterpene scaffold, providing access to a range of derivatives with potentially altered biological profiles.

Challenges and Innovations in this compound Synthesis

The synthesis of complex natural products like this compound, with multiple stereocenters and a fused ring system, inherently presents significant challenges. Achieving high yields, controlling stereochemistry at each step, and developing efficient and scalable routes are common hurdles in this field.

One of the primary challenges in synthesizing molecules like this compound is the precise control of stereochemistry, particularly when multiple chiral centers are present. The reported syntheses from alpha-santonin involve sequences designed to establish the correct relative and absolute stereochemistry. wikidata.orgnih.govscispace.comresearchgate.net The formation of specific epimers, such as the C-4 epimers, highlights the need for selective reactions that can differentiate between similar stereogenic environments. wikidata.orgnih.govorcid.org

Innovations in this compound synthesis and related sesquiterpenes often focus on developing shorter synthetic pathways and employing efficient methodologies. The reported "short synthesis" of (+)-Colartin from alpha-santonin, achieving the target molecule in a relatively low number of steps (8-11 steps), exemplifies efforts to improve synthetic efficiency. wikidata.orgscispace.comresearchgate.net Key steps in these syntheses, such as silicon-guided acid-promoted rearrangements of epoxides, demonstrate the application of specific chemical reactions to construct the core ring system and introduce necessary functional groups. scispace.com

Furthermore, the integration of chemo-enzymatic approaches represents an innovation in accessing this compound derivatives. sci-hub.sesemanticscholar.orgnih.govebi.ac.uk Utilizing the catalytic power and selectivity of enzymes can overcome limitations of traditional chemical synthesis, particularly for late-stage functionalization or the generation of specific stereoisomers or epimers that are otherwise difficult to obtain.

While general challenges in chemical synthesis include cost-efficiency, scalability, and quality assurance, particularly in the context of drug development orcid.org, specific detailed challenges unique to large-scale this compound synthesis are not explicitly detailed in the provided search results. However, the complexity of its structure suggests that achieving scalable and cost-effective production would involve addressing challenges related to reagent availability, reaction efficiency on a larger scale, and purification of the final product and intermediates. Innovations in areas like automated synthesis and flow chemistry, while not specifically linked to this compound in the search results, represent broader trends in chemical synthesis that could potentially be applied to improve the efficiency and scalability of complex molecule production in the future. fishersci.ca

Biosynthesis and Biotransformation Pathways of Colartin

Proposed Biosynthetic Routes to Colartin

While detailed de novo biosynthetic pathways specifically for this compound are not extensively documented in the provided search results, its classification as a sesquiterpene suggests it originates from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which are the primary routes for isoprenoid biosynthesis. nih.gov These pathways produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks of terpenes. Sesquiterpenes, like this compound, are then formed by the enzymatic condensation of farnesyl pyrophosphate (FPP), a fifteen-carbon intermediate derived from IPP and DMAPP. scribd.com

The biosynthesis of sesquiterpenes involves a series of enzymatic reactions, including cyclization and subsequent modifications. While specific enzymes directly catalyzing the formation of this compound from FPP are not detailed in the search results, the general enzymatic machinery for terpene biosynthesis includes terpene synthases (cyclases) and various modifying enzymes such as hydroxylases, dehydrogenases, and methyltransferases. plos.orgresearchgate.net For instance, enzymes that catalyze the condensation of acetyl coenzyme A and 2-oxo acids are crucial in the biosynthesis of certain isoprenoids. nih.gov

Studies on the synthesis of related compounds, such as collagen, highlight the role of enzymes like prolyl hydroxylase in hydroxylation reactions, which are common modifications in natural product biosynthesis. nih.gov Coenzyme A is also noted to stimulate collagen production by enhancing prolyl hydroxylase activity and gene expression. nih.gov This suggests the involvement of similar enzymatic processes in the biosynthesis of complex molecules like this compound.

Precursor incorporation studies are vital for elucidating biosynthetic pathways by feeding isotopically labeled potential precursors to an organism and tracking their incorporation into the final product. While no specific precursor incorporation studies directly focusing on the de novo biosynthesis of this compound were found, studies on other terpene metabolites demonstrate this technique. For example, labeled cyanide or thiocyanate (B1210189) were incorporated into marine sponge terpene metabolites, indicating their role as precursors to the dichloroimine functional group. rsc.org Similarly, farnesyl isothiocyanate and farnesyl isocyanide were shown to be incorporated into more advanced biosynthetic products. rsc.org

Research on the biotransformation of other sesquiterpene lactones, such as costunolide (B1669451), into this compound by microorganisms like Aspergillus niger can also be considered a form of precursor study, demonstrating the conversion of a related compound into this compound. researchgate.net

Microbial Biotransformation of this compound and Related Compounds

Microbial biotransformation utilizes microorganisms or their enzymes to modify chemical compounds. medcraveonline.com This process can lead to the formation of new metabolites with altered biological activities or properties. medcraveonline.com

Studies have shown that this compound can be a product of microbial biotransformation of other sesquiterpene lactones. For instance, Aspergillus niger has been reported to convert costunolide into several eudesmanolide derivatives, including this compound. researchgate.net This conversion involves a sequence of reactions, potentially including reduction, epoxidation, and cyclization. researchgate.net

Microbial biotransformation is facilitated by various enzyme systems present in microorganisms. These enzymes can catalyze a range of reactions, including oxidation, reduction, hydrolysis, isomerization, and the introduction of functional groups. medcraveonline.com

In the context of sesquiterpene biotransformation, enzymes such as those involved in hydroxylation are particularly relevant. Microbial hydroxylations are well-studied in terpenoids. researchgate.net General enzyme systems involved in biotransformation include cytochrome P450 oxidases, esterases, and hydrolases, which are found in various cellular compartments like the endoplasmic reticulum and cytosol. vikramuniv.ac.innih.govslideshare.net While specific enzymes from Aspergillus niger responsible for the conversion of costunolide to this compound are not explicitly named in the search results, the biotransformation process implies the involvement of such microbial enzymatic machinery. researchgate.net

Enzyme activity can be influenced by various factors, including temperature, pH, and the presence of inhibitors. angelyeast.com Studies on other microbial enzymes, such as collagenolytic enzymes from Candida albicans, provide insights into the characteristics and isolation of enzymes involved in the modification of complex molecules. nih.gov

The isolation and characterization of biotransformation products are crucial steps in understanding the metabolic fate of a compound. Techniques such as chromatography (e.g., silica (B1680970) gel chromatography, HPLC) and spectroscopic methods (e.g., NMR, HR-ESIMS) are commonly used for this purpose. plos.orgmdpi.com

In the study where Aspergillus niger transformed costunolide, this compound was identified as one of the resulting eudesmanolide derivatives. researchgate.net The characterization of such products typically involves determining their chemical structure and comparing their properties to known compounds. mdpi.com This allows for the confirmation of the biotransformation pathway and the identification of novel metabolites.

Interactive Data Table: Microbial Biotransformation of Costunolide by Aspergillus niger

SubstrateMicroorganismBiotransformation ProductsProposed Reaction Sequence
CostunolideAspergillus nigerThis compound, Dihydrocostunolide, 11,13-Dihydrosantamarine, 11,13-Dihydroreynosin, TetrahydrovulgarinReduction, Epoxidation, Cyclization researchgate.net

Molecular and Cellular Research on Colartin S Biological Activities

Investigation of Enzyme Inhibition Mechanisms

Enzyme inhibition is a key mechanism by which many compounds exert their biological effects, involving the reduction or complete halting of enzyme catalytic activity. nih.govmedcraveonline.com Inhibitors can bind to the enzyme reversibly or irreversibly, affecting the enzyme-substrate interaction and subsequent product formation. medcraveonline.com Understanding the geometry of catalytic residues and their substrates is crucial for deducing enzyme mechanisms and how inhibitors might interfere. nih.gov

Inhibition of Cellular Enzyme Activities

Research indicates that Colartin may influence cellular enzyme activities. While specific detailed mechanisms of this compound's inhibition of particular cellular enzymes are not extensively detailed in the provided search results, the broader context of enzyme inhibition studies suggests potential avenues of investigation. Sesquiterpene lactones, a class of compounds that includes this compound, have been shown to inhibit cellular enzyme activities and metabolism. researchgate.net This inhibition might occur through mechanisms such as Michael-type addition reactions with sulfhydryl groups of enzymes. researchgate.net

Substrate-Enzyme Interaction Studies

Studies on substrate-enzyme interactions aim to understand how a compound affects the binding of a substrate to its enzyme and the subsequent catalytic process. researchgate.netnih.gov This involves examining the kinetics of the interaction and the affinity of the enzyme for the substrate and the inhibitor. researchgate.net While specific data on this compound's direct substrate-enzyme interaction studies is limited in the provided results, the principle involves assessing how the presence of this compound alters the enzyme's ability to bind to its natural substrate and catalyze a reaction. The geometry and electronic interactions between the substrate and the enzyme's active site are critical factors in determining the efficiency and specificity of the enzymatic reaction, and these can be altered by inhibitors. nih.govfrontiersin.org

Modulation of Cellular Processes

This compound has been investigated for its ability to modulate various cellular processes, including those related to plant growth and interaction with molecular targets.

Impact on Plant Growth Regulatory Pathways

Plant growth and development are intricately regulated by phytohormones, which act through complex signaling pathways and interactions. emanresearch.orgmdpi.com Key plant hormones include auxins, cytokinins, gibberellins, abscisic acid, and ethylene, which influence processes such as cell division, elongation, and differentiation. mdpi.comnih.gov Some sesquiterpenes, like arbusculin A (structurally related to this compound), and their synthetic intermediates have demonstrated plant growth regulating activity. researchgate.net This suggests that this compound, also a sesquiterpene, could potentially interact with or influence these hormonal pathways, thereby impacting plant growth. The antagonistic or synergistic interactions between different plant hormones are crucial for fine-tuning plant responses to internal and external stimuli. nih.gov

Cellular Assays in Research Models (e.g., in vitro murine cell lines)

Cellular assays using in vitro models, such as murine cell lines, are commonly employed in research to evaluate the biological activities of compounds and their effects on cellular behavior. epo-berlin.comcreative-bioarray.com These assays can assess various parameters, including cytotoxicity, proliferation, apoptosis, and effects on specific cellular pathways. epo-berlin.com Murine cell lines are frequently used due to their availability and the ability to manipulate them for research purposes. creative-bioarray.comcoriell.org Studies have utilized murine lymphocytic leukemia (P-388) cell lines to evaluate the cell growth inhibitory activity of compounds, including arbusculin A and its derivatives, which are structurally related to this compound. researchgate.net This indicates that similar in vitro murine cell line assays could be relevant for investigating the cellular effects of this compound.

Structure-Activity Relationships in this compound Analogues

This compound is a naturally occurring sesquiterpene lactone, structurally related to α-santonin, and has been isolated from species of the Artemisia genus. wikipedia.orgnih.gov Research into the biological activities of this compound and its related compounds has included investigations into how modifications to its chemical structure impact these activities, a field known as structure-activity relationship (SAR) studies. wikipedia.org

Studies on this compound analogues have explored the effect of structural variations, particularly focusing on stereochemistry and the presence of functional groups at specific positions on the sesquiterpene skeleton. Key areas of investigation have included epimerization and hydroxylation.

Epimerization at certain carbon centers, such as C-11, has been explored through the study of compounds like 11-epithis compound. nih.gov Additionally, the biological activities of this compound and its C-4 epimers have been investigated, suggesting that the stereochemistry at this position also plays a role in the compound's effects. wikipedia.org These studies indicate that subtle changes in the three-dimensional arrangement of atoms around these chiral centers can influence how the molecule interacts with biological targets, thereby affecting its potency or spectrum of activity.

Hydroxylation at different positions on the this compound scaffold has also been a subject of SAR studies. For instance, the analogue 1-hydroxy-11-epithis compound, which features a hydroxyl group at the C-1 position in addition to the epimerization at C-11, has been examined for its biological activities. nih.gov The introduction of a hydroxyl group can alter the molecule's polarity, hydrogen bonding capacity, and interactions with enzymes or receptors, thus modifying its biological profile.

While detailed quantitative data on the precise impact of each specific modification on particular biological activities is not extensively detailed in the immediately available sources, the focus of research on these epimeric and hydroxylated analogues underscores the significance of these structural features in determining the biological activity of this compound and related sesquiterpene lactones. wikipedia.orgnih.gov These investigations contribute to understanding the molecular determinants of this compound's biological effects and can guide the synthesis of novel analogues with potentially improved or altered activities.

The following table summarizes some of the this compound analogues studied in the context of SAR:

CompoundStructural Relationship to this compoundRelevance to SAR Studies
This compoundReference CompoundBaseline for activity comparison
11-epithis compoundEpimerized at C-11Investigated for impact of C-11 stereochemistry on activity nih.gov
C-4 Epimers of this compoundEpimerized at C-4Studied for the influence of C-4 stereochemistry on biological activities wikipedia.org
1-hydroxy-11-epithis compoundHydroxylated at C-1, Epimerized at C-11Examined for the effect of hydroxylation and C-11 epimerization on biological activities nih.gov

Advanced Analytical Methodologies in Colartin Research

Chromatographic Separations for Isolation and Purification

Chromatographic techniques are fundamental in the initial separation of Colartin from its natural sources, such as various Artemisia species, or from synthetic reaction mixtures. acgpubs.orgclockss.orgnih.gov These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) in Research

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in this compound research, particularly for the purification of this compound and its derivatives from complex mixtures. semanticscholar.orgresearchgate.netingentaconnect.combrieflands.comnih.gov In the analysis of extracts from Artemisia kopetdaghensis, for instance, HPLC was employed on a YMC silica (B1680970) column with a chloroform-methanol solvent system to purify sesquiterpene lactones, including derivatives of this compound. brieflands.comnih.gov The versatility of HPLC allows for the use of various column types and mobile phases, enabling the separation of structurally similar compounds. For example, a study on the anti-inflammatory properties of a traditional Chinese medicine formulation utilized a Thermo U3000 system with an ACQUITY UPLC HSS T3 column to analyze its chemical constituents, which included this compound. semanticscholar.org The mobile phase consisted of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile, demonstrating the precise control over separation conditions that HPLC offers. semanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, including terpenes like this compound, particularly when they are part of essential oils. In a study of the essential oils from Artemisia nakaii, GC-MS analysis was performed on a Shimadzu GC-MS QP-2020 equipped with an SH-RXI-17Sil MS column. frontiersin.orgnih.gov This analysis allowed for the identification of numerous terpenes by comparing their mass spectra and retention indices with established databases. frontiersin.orgnih.gov The operating conditions, such as the temperature program and carrier gas flow rate, are optimized to achieve the best separation of the components in the mixture. frontiersin.orgnih.gov For instance, the oven temperature was programmed with a specific ramp rate to ensure the sequential elution of compounds based on their boiling points and chemical properties. frontiersin.orgnih.gov

The following table outlines the GC-MS conditions used in the analysis of essential oils from Artemisia nakaii:

ParameterValue
Instrument Shimadzu GC-MS QP-2020
Column SH-RXI-17Sil MS (30 m × 0.25 mm, 0.25 μm film thickness)
Carrier Gas Helium
Flow Rate 1.78 ml/min
Injection Volume 1 μl
Injector Temperature 250°C
Oven Temperature Program Initial 40°C, ramp to 80°C at 5°C/min, hold for 4 min, then ramp to 280°C at 10°C/min, hold for 3 min
Ionization Mode Electron Ionization (EI)
Data sourced from Frontiers in Plant Science. frontiersin.orgnih.gov

Column Chromatography Techniques

Column chromatography is a foundational technique for the large-scale separation and purification of this compound from crude extracts. This method involves packing a stationary phase, such as silica gel, into a column and passing a liquid mobile phase through it. brieflands.comnih.gov The separation is based on the differential adsorption of the compounds to the stationary phase. In the isolation of sesquiterpene lactones from Artemisia kopetdaghensis, column chromatography was used with a gradient of hexanes and ethyl acetate (B1210297) as the mobile phase. brieflands.comnih.gov Fractions are collected sequentially and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing the compound of interest.

Spectroscopic Techniques for Structural Elucidation

Once isolated and purified, spectroscopic techniques are employed to determine the precise chemical structure of this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules like this compound. ingentaconnect.comnih.govresearchgate.netbohrium.com It provides detailed information about the carbon-hydrogen framework of a molecule. Studies on the chemical constituents of various plants, including those containing this compound, have extensively used one- and two-dimensional NMR techniques. researchgate.net These include:

¹H-NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

¹³C-NMR: Shows the different types of carbon atoms present in the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer): Helps in distinguishing between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): Reveals proton-proton couplings, indicating which protons are adjacent to each other.

HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded carbon and hydrogen atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two or three bonds, which is crucial for piecing together the molecular structure.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of atoms, which is essential for determining the relative stereochemistry of the molecule. researchgate.net

The comprehensive analysis of these NMR spectral data allows for the unambiguous assignment of the structure of this compound and its derivatives. ingentaconnect.comresearchgate.net

Mass Spectrometry (MS) Techniques

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. clockss.orgingentaconnect.comresearchgate.netucl.ac.uk Soft ionization techniques are particularly useful for analyzing flavonoid glycosides and other natural products without the need for derivatization. ucl.ac.uk In the context of this compound research, MS is often coupled with a chromatographic method, such as GC-MS or HPLC-MS. For instance, HPLC-Q-Exactive-MS analysis has been used to identify components in complex mixtures. semanticscholar.org High-resolution mass spectrometry (HR-ESI-MS) can provide highly accurate mass measurements, which helps in determining the molecular formula of a compound. ingentaconnect.com The fragmentation patterns observed in the mass spectrum can also offer valuable clues about the structure of the molecule. portlandpress.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are fundamental tools in chemical analysis, providing insights into the molecular structure and concentration of substances.

Infrared (IR) Spectroscopy operates on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrations of their chemical bonds. This absorption is unique to the molecule's structure, making the resulting IR spectrum a molecular "fingerprint."

In the analysis of a new chemical entity, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a common technique. It is rapid and requires minimal sample preparation. nih.gov For a hypothetical compound like "this compound," an FTIR spectrum would reveal the presence of specific functional groups. For example, characteristic absorbance peaks could indicate a methanesulfonate (B1217627) group (around 1030 cm⁻¹ for an S-O stretch) or a C-N stretch (around 1150 cm⁻¹). nih.gov These spectral features are critical for confirming the chemical identity and structure of a synthesized compound.

Key Research Findings in IR Spectroscopy:

IR spectroscopy, particularly FTIR, is a versatile tool for both qualitative and quantitative analysis in the chemical and pharmaceutical industries. xjtu.edu.cn

The technique is considered a "green" analytical method due to minimal waste generation and reduced need for harmful reagents. xjtu.edu.cn

It can be used to identify impurities, monitor crystallization processes, and control drug release patterns, thereby enhancing product quality and safety. xjtu.edu.cn

A preliminary method for the direct quantification of Colistin (B93849) Methanesulfonate (CMS) using ATR-FTIR has been developed, showcasing the potential for rapid analysis compared to traditional HPLC methods. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet or visible light by a chemical compound. youtube.com This technique is particularly useful for quantifying compounds that contain chromophores (light-absorbing groups), such as conjugated π systems. slideshare.net The absorption of light causes electrons to move to a higher energy level, and the wavelength of maximum absorbance (λmax) is characteristic of a specific molecule. slideshare.netrsc.org

For a hypothetical "this compound," a UV-Vis spectrum would be recorded by dissolving the compound in a suitable solvent and measuring its absorbance across a range of wavelengths. youtube.com The resulting spectrum could show one or more absorption peaks. For example, the compound colchicine (B1669291) exhibits two characteristic absorption peaks at approximately 245 nm and 350 nm, which are attributed to its tropolonic ring structure. researchgate.net The intensity of the absorbance at λmax is directly proportional to the concentration of the compound in the solution, a principle described by the Beer-Lambert law.

Illustrative UV-Vis Absorption Data for Known Compounds:

Compoundλmax 1 (nm)λmax 2 (nm)SolventReference
Colchicine244354Aqueous Solution researchgate.net
Colchiceine25337830% H₂SO₄ researchgate.net

This table is for illustrative purposes to show how UV-Vis data is typically presented.

Quantitative Analytical Methods in Research Settings

Quantitative analysis is crucial for determining the precise amount or concentration of a substance in a sample. In research and development, accurate quantification is essential for understanding pharmacokinetics, assessing purity, and ensuring consistency in manufacturing.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of quantitative analysis in the pharmaceutical industry. nih.gov This technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

For a compound like "Colistin," which is a mixture of related polypeptides, HPLC methods have been developed to separate and quantify its major components, colistin A and colistin B. nih.govnih.gov A typical method involves:

Sample Preparation: This may involve protein precipitation from a biological matrix like plasma. nih.gov

Chromatographic Separation: The sample is injected into an HPLC system equipped with a suitable column, such as a C18 column. nih.gov A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation. longdom.org

Detection: As the separated components elute from the column, they are detected. Common detectors include UV detectors or mass spectrometers (MS). Tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, allowing for the precise quantification of compounds even at low concentrations. nih.gov

Table of Quantitative Method Parameters for Colistin Analysis:

ParameterMethod DetailsReference
Technique Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) nih.gov
Sample Type Plasma, Culture Medium nih.gov
Column Ultrasphere C18 (4.6 mm x 250 mm, 5 µm) nih.gov
Mobile Phase 25% Acetonitrile in 0.03% Trifluoroacetic Acid (TFA) nih.gov
Detection Mode ESI negative ion mode nih.gov
LLOQ (Plasma) Colistin A: 19.4 ng/mL, Colistin B: 10.5 ng/mL nih.gov

LLOQ: Lower Limit of Quantification

The development and validation of such quantitative methods are critical. Validation ensures that the analytical method is accurate, precise, reproducible, and robust for its intended purpose. nih.gov For instance, a validated HPLC method for colistimethate sodium (CMS) in plasma and urine reported accuracy and reproducibility within 10.1% and 11.2%, respectively. nih.gov

In addition to chromatography, other quantitative techniques exist. Infrared spectroscopy, when coupled with chemometric techniques, can be used for the quantitative analysis of compounds in complex matrices like plant-based medicines. nih.gov

Future Research Directions and Applications in Chemical Biology

Exploration of Novel Synthetic Routes

Future research could focus on developing more efficient, stereoselective, and environmentally benign synthetic routes. This might involve exploring organocatalysis, metal-catalyzed reactions, or flow chemistry approaches to reduce the number of steps, improve yields, and minimize waste. Investigations into partial syntheses and strategic transformations of readily available precursors could also offer more accessible routes to Colartin and its analogs ugr.es. Developing divergent synthetic pathways could enable easier access to a variety of this compound derivatives for biological screening.

Deepening Understanding of Biosynthetic Pathways

As a natural product, this compound is presumed to be synthesized in organisms through specific biosynthetic pathways, likely involving the mevalonate (B85504) or methylerythritol phosphate (B84403) pathways that lead to sesquiterpenes. While the biosynthesis of related sesquiterpene lactones has been studied, the specific enzymatic steps and genetic machinery responsible for this compound production are not extensively documented in the available literature. This compound has been mentioned as a precursor in the chemical transformation of alpha-santonin into other compounds like arbusculin clockss.org.

Future research should aim to fully elucidate the biosynthetic pathway of this compound in its natural source. This could involve techniques such as isotopic feeding studies, enzyme isolation and characterization, and genomic or transcriptomic analysis of this compound-producing organisms. Understanding the biosynthesis could potentially enable engineered production of this compound or its precursors in heterologous hosts, providing a sustainable source for research and potential applications.

Discovery of Unexplored Molecular Targets

Current public databases indicate a lack of curated molecular targets for this compound ctdbase.orgebi.ac.uk. While a recent molecular docking study explored the potential of several sesquiterpene lactones, including this compound, to inhibit MAP kinase pathway targets (ERK2, NRAS, BRAF) in melanoma, this compound's predicted binding energy was not as favorable as some other tested compounds in that specific analysis researchgate.net.

This lack of comprehensive target information highlights a significant area for future research in chemical biology. Identifying the specific proteins or biomolecules with which this compound interacts is crucial for understanding any potential biological activities and mechanisms of action. Future studies could employ a range of chemical biology techniques, including activity-based protein profiling, pull-down assays coupled with mass spectrometry, and thermal proteome profiling, to globally identify this compound's binding partners in various cellular contexts. High-throughput screening against diverse target libraries could also reveal novel interactions.

Development of this compound Derivatives as Chemical Probes

The sesquiterpene lactone scaffold of this compound presents opportunities for chemical modification to generate derivatives with altered or enhanced properties. The development of this compound derivatives as chemical probes is a promising avenue for future research. While one mention of "this compound derivatives" appeared in the context of microbial transformations and probing colab.wsresearchgate.net, the specific nature and applications of these derivatives as chemical probes require further investigation.

Chemical probes are invaluable tools in chemical biology for selectively interacting with and studying biological targets. Future work could involve synthesizing this compound analogs with modifications to key functional groups or the lactone ring to investigate structure-activity relationships. Incorporating tags such as biotin (B1667282) or fluorescent labels into the this compound scaffold could facilitate the identification and visualization of its molecular targets in complex biological systems. Designing photoactivable derivatives could allow for temporally and spatially controlled studies of this compound-target interactions. Such probes would be essential for validating potential targets identified in discovery studies and dissecting the biological pathways modulated by this compound.

Q & A

Basic Research Questions

Q. What foundational methodologies are recommended for synthesizing Colartin in laboratory settings?

  • Methodological Answer : Begin with a systematic literature review to identify existing synthesis protocols (e.g., solvent systems, catalysts, reaction temperatures). Use iterative experimental design to optimize yield and purity, incorporating controls for variables like pH and reaction time. Validate results via peer-reviewed characterization techniques (e.g., NMR, HPLC) .
  • Example Table :

Synthesis ParameterCommon RangeKey References
Reaction Temperature60–80°C
CatalystsPd/C, Ni-based
Solvent SystemEthanol/Water (3:1)

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer : Document all procedural details (e.g., equipment calibration, reagent purity levels) and adhere to standardized reporting frameworks (e.g., CONSORT for experimental protocols). Use triplicate trials with independent replication by a second researcher to confirm consistency .

Q. What analytical techniques are essential for characterizing this compound’s structural and chemical properties?

  • Methodological Answer : Combine spectroscopic (FT-IR, UV-Vis) and chromatographic (HPLC-MS) methods for structural elucidation. Validate purity via elemental analysis and melting point determination. Cross-reference data against published spectral libraries .

Advanced Research Questions

Q. What computational modeling approaches are effective in predicting this compound’s reactivity and stability?

  • Methodological Answer : Employ density functional theory (DFT) to simulate electronic configurations and reaction pathways. Validate models using experimental kinetic data. Compare results with molecular dynamics simulations to assess stability under varying thermal/chemical conditions .
  • Example Workflow :

Generate 3D molecular structure using ChemDraw or Avogadro.

Run DFT calculations (e.g., Gaussian, ORCA) to predict bond dissociation energies.

Validate with experimental DSC/TGA data .

Q. How should researchers address contradictory data in this compound’s pharmacological activity studies?

  • Methodological Answer : Conduct a meta-analysis to identify methodological discrepancies (e.g., cell lines, dosage ranges). Replicate experiments under standardized conditions, and perform sensitivity analyses to isolate confounding variables. Use Cochrane systematic review principles to aggregate and critique findings .

Q. What systematic review methodologies are optimal for aggregating findings from disparate this compound studies?

  • Methodological Answer : Follow PRISMA guidelines to screen, extract, and synthesize data. Use tools like Rayyan for collaborative screening and RevMan for statistical analysis. Address bias via risk-of-bias assessment (e.g., ROB-2 tool) .

Data Contradiction and Validation

Q. What strategies resolve inconsistencies in this compound’s spectroscopic data across studies?

  • Methodological Answer : Reanalyze raw data using uniform processing software (e.g., MestReNova for NMR). Cross-validate with alternative techniques (e.g., X-ray crystallography if NMR is ambiguous). Publish negative results to clarify limitations .

Q. How can researchers design experiments to minimize bias in this compound’s bioactivity assessments?

  • Methodological Answer : Implement double-blind protocols for in vitro/in vivo studies. Use randomization in sample allocation and include placebo controls. Statistically power studies using G*Power software to ensure adequate sample sizes .

Cross-Disciplinary Applications

Q. What interdisciplinary approaches enhance this compound’s application in material science?

  • Methodological Answer : Collaborate with material scientists to test this compound’s polymer-composite interactions. Use SEM-EDS for surface morphology analysis and tensile testing for mechanical properties. Publish protocols in open-access repositories for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.